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Abstract
The Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial

membrane, is pivotal for cellular energy homeostasis by facilitating the exchange of

mitochondrial ATP for cytosolic ADP.[1] This crucial function is potently inhibited by

atractyloside (ATR), a toxic glycoside found in plants like the Mediterranean thistle, Atractylis

gummifera.[2] ATR locks the transporter in a specific conformation, halting the energy supply to

the cell and potentially inducing cell death.[1][3] This guide provides a comprehensive overview

of the structural and molecular basis of the ATR-ANT interaction, details the experimental

methodologies used to elucidate this binding, and presents the quantitative data available.

The Adenine Nucleotide Translocase (ANT)
ANT is the most abundant protein in the inner mitochondrial membrane, belonging to the

mitochondrial carrier family (MCF).[4] Its primary role is the electrogenic exchange of ATP for

ADP, a process fundamental to supplying the cell with energy generated through oxidative

phosphorylation.[4] The transporter cycles between two principal conformational states: the

cytoplasmic-open state (c-state), which has the substrate-binding site open to the

intermembrane space, and the matrix-open state (m-state), where the binding site faces the
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mitochondrial matrix.[5] The transition between these two states is essential for nucleotide

transport.[5]

Atractyloside and its close analogue, carboxyatractyloside (CATR), are highly specific and

potent inhibitors that bind to the ANT from the cytosolic side, locking it in the c-state.[1][6] This

action competitively inhibits the binding of ADP, thereby blocking the transport cycle.[2][7]

Another inhibitor, bongkrekic acid, acts from the matrix side and stabilizes the m-state

conformation.[6]

Structural Basis of Atractyloside Binding
The high-resolution X-ray crystal structure of the bovine ADP/ATP carrier in complex with

carboxyatractyloside (CATR) has provided profound insights into the inhibitor's binding

mechanism.[4][8] The structure reveals a bundle of six transmembrane α-helices that form a

deep, conical cavity accessible from the intermembrane space.[4][8]

The inhibitor binds at the bottom of this cavity, in a site that overlaps with the binding site for

ADP.[4][9] The binding is stabilized by a network of interactions. The three arginine residues of

the conserved RRRMMM motif, a signature of nucleotide carriers, are directly implicated in

binding CATR and, by extension, the substrate ADP.[4] The structure provides a clear rationale

for the high efficiency and toxicity of atractylosides, as they form a very tight complex with the

carrier.[4] Molecular dynamics simulations have further explored the conformational dynamics

of the carrier, showing that the binding of the inhibitor reduces the protein's flexibility.[10]

Proline residues within the transmembrane helices act as dynamic hinges, and their movement

is restricted upon inhibitor binding.[10]

Quantitative Binding and Inhibition Data
While detailed kinetic parameters like K_d or K_i values are sparsely reported in general

literature, experimental studies consistently use specific concentrations of ATR and CATR to

achieve potent inhibition of ANT function and induce downstream cellular effects. The chemical

structure of ATR is similar to ADP, with sulfate groups corresponding to the phosphate groups,

which facilitates competitive binding.[3]
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Compound
Organism/Syst
em

Concentration
Observed
Effect

Reference

Atractyloside

(ATR)
Jurkat Cells Not Specified

Induces c-state

conformation,

cytochrome c

release,

apoptosis.

[5]

Atractyloside

(ATR)

THP-1

Mitochondria
2 mM

Induces

cytochrome c

release.

[5]

Atractyloside

(ATR)

General

Biochemical

Studies

Up to 5 mmol

Binds

competitively to

the translocase.

[3]

Carboxyatractylo

side (CATR)

Rat Liver

Mitochondria
0.5 µM

Induces

mitochondrial

permeability

transition.

[11]

Carboxyatractylo

side (CATR)

Pancreatic

Ductal

Adenocarcinoma

Cells

5 µM

Decreases cell

proliferation and

increases ROS.

[12]

Atractyloside

(ATR)

FFA-treated

HepG2 Cells
7.5 µM

Reduces lipid

content.
[13]

Role in Signaling Pathways: Mitochondrial
Permeability Transition and Apoptosis
The binding of ATR to ANT is not only a mechanism of inhibiting energy metabolism but also a

trigger for programmed cell death. By locking ANT in the c-state, ATR can promote the opening

of the mitochondrial permeability transition pore (mPTP).[5][14] The mPTP is a non-selective,

high-conductance channel in the inner mitochondrial membrane whose opening leads to the

dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of
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pro-apoptotic factors like cytochrome c into the cytosol.[5][6] This cytochrome c release is a key

event in the intrinsic pathway of apoptosis.[5]
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Caption: ATR-induced signaling pathway leading to apoptosis.

Key Experimental Protocols
Understanding the ATR-ANT interaction relies on a suite of biophysical and biochemical

techniques.

X-ray Crystallography for Structural Determination
This technique provides an atomic-resolution view of the protein-inhibitor complex.[8] The

structure of the bovine ANT-CATR complex was a landmark achievement in understanding

mitochondrial carriers.[4]

General Protocol:

Protein Expression and Purification: Overexpress the ANT protein, often from sources like

bovine heart mitochondria or yeast, and purify it using chromatography techniques.

Complex Formation: Incubate the purified protein with a molar excess of CATR to ensure

saturation.

Crystallization: Screen various conditions (precipitants, pH, temperature) to obtain well-

ordered protein crystals.

Data Collection: Expose the crystals to a high-intensity X-ray beam and record the diffraction

pattern.

Structure Solution and Refinement: Use computational methods to solve the phase problem,

build an atomic model into the resulting electron density map, and refine the model to fit the

experimental data.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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